3-(Propan-2-yl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
The compound 3-(Propan-2-yl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a heterocyclic derivative featuring a quinazolin-4-one core substituted with a propan-2-yl group at position 3 and a sulfanyl-linked 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety at position 2. Quinazolinone derivatives are widely studied for their biological activities, including antimicrobial and cytokinin properties, as seen in structurally related compounds such as 2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one .
Properties
IUPAC Name |
3-propan-2-yl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-11(2)22-17(23)12-6-3-4-7-13(12)19-18(22)26-10-15-20-16(21-24-15)14-8-5-9-25-14/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCNCVPBZXTNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include thiols, amidoximes, and isatoic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of compounds containing oxadiazole derivatives in anticancer therapy. The incorporation of the 1,2,4-oxadiazol structure has been linked to enhanced antiproliferative activity against various cancer cell lines.
Case Studies
- Antiproliferative Activity : Research indicates that derivatives similar to the compound have shown significant growth inhibition in cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer). For instance, a related compound demonstrated a growth inhibition percentage of 95.70% against SNB-75 at a concentration of .
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation. Studies have reported that certain oxadiazole derivatives can inhibit enzymes like EGFR and Src, which are critical in cancer progression .
Antibacterial and Antifungal Activities
In addition to anticancer properties, compounds with similar structures have been evaluated for their antibacterial and antifungal activities.
Findings
- Antibacterial Properties : Research has shown that oxadiazole derivatives possess significant antibacterial activity against various strains of bacteria. For example, compounds with thiophene and oxadiazole moieties have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness .
- Fungal Inhibition : Similar studies have indicated that these compounds can also inhibit fungal growth, making them potential candidates for developing new antifungal agents. The specific mechanisms often involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets. The thiophene and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Thiazole-Triazolyl-Pyrazolyl Derivatives
Compounds 4 and 5 (from ) share a heterocyclic framework but differ in substituents. For example:
- Compound 4 : 4-(4-chlorophenyl)-substituted thiazole with triazolyl-pyrazolyl groups.
- Compound 5 : 4-(4-fluorophenyl)-substituted thiazole with similar triazolyl-pyrazolyl motifs.
Key Differences :
- The target quinazolinone derivative features a thiophene-oxadiazole group, whereas compounds 4/5 incorporate thiazole-triazolyl-pyrazolyl systems.
- The quinazolinone core in the target compound provides a planar fused-ring system (common in bioactive molecules), while compounds 4/5 exhibit non-planar conformations due to perpendicularly oriented fluorophenyl groups .
2-Sulfanylidene-tetrahydroquinazolin-4-one Derivatives
describes 3-benzyl-8-methoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, which shares the quinazolinone core but differs in substituents:
Key Differences :
- The oxadiazole-thiophene substituent in the target compound may confer enhanced π-π stacking and hydrogen-bonding capabilities compared to the benzyl-methoxy groups.
Insights :
- The target compound’s synthesis may align with methods for analogous quinazolinones, such as cyclocondensation of isothiocyanates with amines .
- Crystallographically, compounds 4/5 exhibit greater conformational flexibility due to non-planar substituents, whereas the target compound’s planar structure may enhance stacking interactions .
Biological Activity
The compound 3-(Propan-2-yl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one (CAS No. 19498-72-7) has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations based on recent literature.
Chemical Structure and Properties
Molecular Formula: C16H18N4OS
Molecular Weight: 318.41 g/mol
CAS Number: 19498-72-7
The compound features a quinazolinone core linked to a thiophenyl oxadiazole moiety via a sulfanyl group, which is hypothesized to contribute to its biological activities.
Antimicrobial Properties
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The oxadiazole structure is known for its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways .
In a study evaluating the anti-tubercular activity of oxadiazole derivatives, several compounds demonstrated potent inhibitory effects against Mtb with IC50 values ranging from 0.045 µg/mL to 0.25 µg/mL . This suggests that the inclusion of an oxadiazole moiety in the structure of this compound could enhance its efficacy against tuberculosis.
Anticancer Activity
Compounds with quinazolinone structures have been reported to exhibit anticancer properties. For example, certain derivatives have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant cytotoxicity . The mechanism often involves the induction of apoptosis and cell cycle arrest.
A specific study highlighted that compounds similar in structure to the target compound exhibited IC50 values as low as 6.2 μM against HCT116 cells, suggesting that the target compound may also possess similar anticancer properties .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes:
-
Formation of Oxadiazole Ring:
- Reacting thiophenol with hydrazine derivatives in the presence of acid chlorides.
- Cyclization reactions leading to the formation of the oxadiazole moiety.
-
Synthesis of Quinazolinone:
- Utilizing an appropriate amine and carbonyl compound under acidic or basic conditions to form the quinazolinone core.
-
Final Coupling:
- The final compound is obtained through a coupling reaction between the synthesized oxadiazole and quinazolinone intermediates using coupling agents like EDC or DCC.
Case Studies
Case Study 1: A derivative similar in structure was tested for anti-tubercular activity and showed promising results with an MIC (minimum inhibitory concentration) of 0.25 µg/mL against Mycobacterium tuberculosis H37Rv strain .
Case Study 2: In another study focusing on anticancer properties, a related quinazolinone derivative demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 27.3 µM . These findings indicate potential pathways for therapeutic applications.
Q & A
Q. Example Protocol :
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Oxadiazole formation | Reflux in ethanol, 12 h | 65–75 |
| 2 | Sulfanyl coupling | RT, DCM, 6 h | 80–85 |
Basic: How can structural characterization be performed to confirm the compound’s identity?
Answer:
Use a combination of spectroscopic and computational methods:
- NMR/IR : Compare experimental , NMR, and IR spectra with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311G(d,p)) to validate bond hybridization and electronic environments .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (±1 ppm accuracy).
- X-ray Crystallography : Resolve crystal packing and bond angles, especially for the thiophene-oxadiazole junction .
Advanced: How can molecular docking studies predict this compound’s bioactivity?
Answer:
Employ Lamarckian genetic algorithms (e.g., AutoDock Vina) to model ligand-receptor interactions:
- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where thiophene-oxadiazole motifs show affinity .
- Parameters : Set grid boxes covering active sites (e.g., 25 × 25 × 25 Å) and run 50 genetic algorithm iterations .
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics simulations (100 ns) to assess binding stability .
Advanced: How should researchers resolve contradictions in bioactivity data across assays?
Answer:
Contradictions often arise from assay-specific conditions (e.g., pH, solvent polarity). Mitigation strategies:
- Orthogonal Assays : Use both cell-based (e.g., MTT) and enzymatic (e.g., fluorometric) assays to cross-validate IC₅₀ values .
- Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Control Compounds : Include structurally similar analogs (e.g., thiazolidinone derivatives) to benchmark activity trends .
Basic: What solvents and conditions are ideal for solubility and stability testing?
Answer:
- Polar Solvents : DMSO or ethanol for initial solubility screening (up to 10 mM) .
- Buffered Solutions : Phosphate-buffered saline (PBS, pH 7.4) for stability studies; monitor degradation via HPLC over 24–72 h .
- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the sulfanyl group .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
Focus on modifying substituents to enhance target selectivity:
- Thiophene vs. Phenyl : Replace thiophen-2-yl with substituted phenyl groups to alter electronic effects and π-π stacking .
- Sulfanyl Linker : Replace –SCH₂– with –OCH₂– to assess steric vs. electronic contributions to binding .
Q. SAR Table :
| Substituent | Bioactivity (IC₅₀, μM) | Selectivity (Fold vs. Control) |
|---|---|---|
| Thiophen-2-yl | 1.2 ± 0.3 | 12.5 |
| 4-Fluorophenyl | 2.8 ± 0.5 | 5.6 |
| –OCH₂– linker | 5.1 ± 0.7 | 1.8 |
Advanced: What computational methods are suitable for modeling electronic properties?
Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP functional to optimize geometry and compute HOMO-LUMO gaps, predicting redox behavior .
- Polarizable Continuum Model (PCM) : Simulate solvent effects (e.g., ε = 78.4 for water) to correlate theoretical and experimental NMR shifts .
- Conformational Analysis : Rotate dihedral angles (e.g., thiophene-oxadiazole torsion) to identify low-energy conformers .
Basic: How can impurities or by-products be minimized during synthesis?
Answer:
- Purification : Column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) .
- Reagent Ratios : Maintain stoichiometric excess (1.2–1.5 eq) of thiophene precursors to drive oxadiazole cyclization .
- Inert Atmosphere : Use N₂ or Ar to prevent oxidation of sulfur-containing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
